2,3,4,5-Tetrahydro-1,4-benzoxazepine-9-carboxylic acid hydrochloride 2,3,4,5-Tetrahydro-1,4-benzoxazepine-9-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1055879-22-5
VCID: VC4181635
InChI: InChI=1S/C10H11NO3.ClH/c12-10(13)8-3-1-2-7-6-11-4-5-14-9(7)8;/h1-3,11H,4-6H2,(H,12,13);1H
SMILES: C1COC2=C(CN1)C=CC=C2C(=O)O.Cl
Molecular Formula: C10H12ClNO3
Molecular Weight: 229.66

2,3,4,5-Tetrahydro-1,4-benzoxazepine-9-carboxylic acid hydrochloride

CAS No.: 1055879-22-5

Cat. No.: VC4181635

Molecular Formula: C10H12ClNO3

Molecular Weight: 229.66

* For research use only. Not for human or veterinary use.

2,3,4,5-Tetrahydro-1,4-benzoxazepine-9-carboxylic acid hydrochloride - 1055879-22-5

Specification

CAS No. 1055879-22-5
Molecular Formula C10H12ClNO3
Molecular Weight 229.66
IUPAC Name 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C10H11NO3.ClH/c12-10(13)8-3-1-2-7-6-11-4-5-14-9(7)8;/h1-3,11H,4-6H2,(H,12,13);1H
Standard InChI Key MNRQVSJCUNAEIA-UHFFFAOYSA-N
SMILES C1COC2=C(CN1)C=CC=C2C(=O)O.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid hydrochloride, specifies its partially saturated seven-membered ring system, carboxylic acid group at position 9, and hydrochloride counterion. Key identifiers include:

PropertyValue
CAS No.1055879-22-5
Molecular FormulaC₁₀H₁₂ClNO₃
Molecular Weight229.66 g/mol
SMILESO=C(O)C1=CC=C2C(CNCCO2)=C1.Cl
InChIKeyRDHHNUXFUJVBRU-UHFFFAOYSA-N

The hydrochloride salt improves solubility in polar solvents, a critical factor for in vitro assays.

Structural Analysis

The benzoxazepine core consists of a benzene ring fused to a seven-membered oxazepine ring, with four single bonds reducing ring strain. The carboxylic acid at position 9 introduces hydrogen-bonding capability, while the protonated nitrogen in the hydrochloride salt enhances stability .

Synthesis and Manufacturing

Synthetic Pathways

Synthesis typically involves multi-step organic reactions:

  • Cyclization: Formation of the benzoxazepine ring via intramolecular nucleophilic substitution or condensation.

  • Functionalization: Introduction of the carboxylic acid group through oxidation or hydrolysis of ester precursors.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Exact protocols remain proprietary, but analogous routes for related benzoxazepines use reagents like thionyl chloride for esterification and palladium catalysts for cross-couplings .

Challenges in Synthesis

  • Regioselectivity: Ensuring proper positioning of substituents during cyclization.

  • Purification: Separating the hydrochloride salt from byproducts requires careful crystallization.

Physicochemical Properties

Solubility and Stability

While explicit solubility data are unavailable, the hydrochloride salt likely exhibits moderate solubility in water and polar organic solvents (e.g., DMSO, methanol). Stability studies suggest degradation under strong acidic/basic conditions or prolonged UV exposure.

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include C=O (1700–1720 cm⁻¹) and N–H (2500–3000 cm⁻¹) stretches.

  • NMR: ¹H NMR would show aromatic protons (δ 6.5–8.0 ppm), methylene groups in the tetrahydro ring (δ 2.5–4.0 ppm), and a carboxylic acid proton (δ 12–13 ppm) .

Research Applications

Intermediate in Drug Discovery

The compound serves as a precursor for synthesizing derivatives with modified pharmacokinetic profiles. For example, esterification of the carboxylic acid could improve blood-brain barrier penetration .

Analytical Reference Standard

As a certified reference material, it aids in quantifying benzoxazepines in biological matrices via LC-MS or HPLC.

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